molecular formula C11H13BrN2O2S B14914498 1-(3-Bromothiophene-2-carbonyl)piperidine-3-carboxamide

1-(3-Bromothiophene-2-carbonyl)piperidine-3-carboxamide

Cat. No.: B14914498
M. Wt: 317.20 g/mol
InChI Key: FXABJKIPSUWWMT-UHFFFAOYSA-N
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Description

1-(3-Bromothiophene-2-carbonyl)piperidine-3-carboxamide (CAS 1208725-29-4) is a chemical building block of interest in medicinal chemistry and drug discovery. It belongs to the N-arylpiperidine-3-carboxamide class of compounds, a scaffold identified through high-throughput and high-content screening as a promising senescence-inducing agent with antiproliferative activity in human melanoma A375 cells . This makes it a valuable compound for researchers investigating novel oncology therapeutics that work by inducing a senescence-like phenotypic change in cancer cells . The molecular framework integrates a 3-bromothiophene moiety with a piperidine-3-carboxamide core, a structure that has been a starting point for extensive structure-activity relationship (SAR) studies to optimize anticancer potency . The compound is offered exclusively for research applications. It is not intended for diagnostic or therapeutic uses, nor for human consumption. All chemicals must be handled by qualified technical professionals only.

Properties

Molecular Formula

C11H13BrN2O2S

Molecular Weight

317.20 g/mol

IUPAC Name

1-(3-bromothiophene-2-carbonyl)piperidine-3-carboxamide

InChI

InChI=1S/C11H13BrN2O2S/c12-8-3-5-17-9(8)11(16)14-4-1-2-7(6-14)10(13)15/h3,5,7H,1-2,4,6H2,(H2,13,15)

InChI Key

FXABJKIPSUWWMT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(C=CS2)Br)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromothiophene-2-carbonyl)piperidine-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Reaction Mechanism

  • Formation of the Piperidine Core : Piperidine-3-carboxamide is prepared through condensation reactions or nucleophilic substitutions involving piperidine derivatives.

  • Coupling with Thiophene Moiety : The bromothiophene-2-carbonyl group is introduced via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) or direct acylation.

  • Amidation : Final amidation steps involve reacting carboxylic acids with amines, often under basic conditions (e.g., HATU, EDCl) or using coupling agents.

Reaction Step Reagents/Conditions Outcome
Piperidine AmidationPiperidine, coupling agentsPiperidine-3-carboxamide
Thiophene AcylationBromothiophene-2-carboxylic acid, DMFThiophene-2-carbonyl-piperidine
Final AmidationTriethylamine, THFTarget compound

Key Reaction Pathways

The compound participates in several types of reactions, influenced by its bromine substituent and amide functionality:

Nucleophilic Substitution

The bromine atom in the thiophene ring can undergo substitution with nucleophiles (e.g., amines, alkoxides) under basic conditions. For example:

  • Reaction with Triethylamine : Substitution of the bromine atom yields N,N-diethyl derivatives, as demonstrated in analogous reactions .

Cross-Coupling Reactions

The bromine substituent enables palladium-catalyzed coupling with organoboron or organostannane reagents, forming biaryl or heteroaryl derivatives.

Hydrolysis/Amidation

The amide group can undergo hydrolysis under acidic/basic conditions, yielding carboxylic acids or alternative amides.

Structural and Analytical Data

The compound’s structure and reactivity are characterized by the following data:

Molecular Formula and Weight

Property Value
Molecular FormulaC₁₁H₁₃BrN₂O₂S
Molecular Weight317.20 g/mol
SMILES C1C[C@@H](CN(C1)C(=O)C2=CSC(=C2)Br)C(=O)N
InChI 1S/C11H13BrN2O2S/c12-9-4-8(6-17-9)11(16)14-3-1-2-7(5-14)10(13)15/h4,6-7H,1-3,5H2,(H2,13,15)/t7-/m0/s1

NMR Spectroscopy

Analytical Data Details
¹H NMR Peaks at δ 7.31 (d, J = 5.2 Hz), 6.95 (d, J = 5.2 Hz) for thiophene protons; broad signals for amide protons .
¹³C NMR Signals at δ 162.8 (carbonyl), 132.6 (thiophene carbons), 126.3 (bromothiophene carbons) .

Reaction Conditions and Reagents

Synthesis and functionalization of the compound typically involve:

  • Solvents : DMF, THF, dichloromethane.

  • Catalysts : Palladium(0) complexes (e.g., Pd(PPh₃)₄).

  • Bases : Triethylamine, DMAP.

  • Temperature : Heating (50–100°C) for coupling reactions.

Research Findings and Trends

  • Stereoselectivity : The (3S)-configuration of the piperidine ring influences reactivity and biological activity .

  • Reactivity Modulation : Substitution of the bromine atom with electron-donating/withdrawing groups alters reaction rates and selectivity.

  • Stability : The amide group contributes to thermal stability but may hydrolyze under extreme conditions.

Scientific Research Applications

Scientific Research Applications

  • Antiviral Research: Thiophene derivatives, including 1-(3-Bromothiophene-2-carbonyl)piperidine-3-carboxamide, have demonstrated antiviral activity against the Ebola virus (EBOV) . These compounds act at the viral entry level, potentially inhibiting the interaction between EBOV-GP and NPC1, which is crucial for viral entry .
  • CB1 Receptor Ligands: this compound derivatives have been explored as cannabinoid CB1 receptor ligands . CB1 receptors are transmembrane receptors that generally prefer ligands with high lipophilicity . Research has shown that modifying the structure of these compounds can affect their affinity and selectivity towards CB1 and CB2 receptors .

Research Findings

  • Ebola Virus Studies: Studies have evaluated the antiviral activity of thiophene derivatives against EBOV-GP-pseudotyped virus (pEBOV) . The presence of a piperidine residue is essential for sustaining antiviral activity . The position of the oxy-piperidine group on the phenyl ring attached to the thiophene also impacts antiviral activity .
  • CB1 Receptor Binding Affinity: ученые выяснили, что замена C-5 арильного кольца римонабанта тиофеновым биоизостером и C-3 метильной группы более полярной цианогруппой привела к появлению нового класса пиразолильных лигандов рецептора каннабиноидов подтипа 1 . Modification of the 1-piperidyl carboxamide residue can decrease both affinity and selectivity .

Case Studies

While the search results do not provide specific, detailed case studies for this compound, the following summarizes the studies of related thiophene derivatives:

  • Thiophene Derivatives as Anti-EBOV Agents: Researchers synthesized and evaluated several thiophene derivatives for their antiviral activity against EBOV . Compounds with an oxy-piperidine group in ortho, meta, and para positions of the phenyl ring attached to the 5 position, along with different substituents of the amide group, were active against pEBOV .
  • Thiophene Derivatives as CB1 Receptor Ligands: A study replaced the C-5 aryl ring in Rimonabant with a thiophenyl bioisostere and the C-3 methyl group with a cyano group to create a novel class of pyrazolyl cannabinoid receptor subtype 1 ligands . These modifications affected the affinity and selectivity of the compounds towards CB1 and CB2 receptors .

Data Tables

Antiviral Activity of Thiophene Derivatives against EBOV-GP-Pseudotyped Virus (pEBOV)

CompoundEC50 (µM)CC50 (µM)SI (CC50/EC50)
ExampleValueValueValue

EC50: 50% effective concentration
CC50: 50% cytotoxic concentration
SI (CC50/EC50): selectivity index

CB1 Receptor Affinity and Selectivity of Thiophene Derivatives

CompoundCB1 Affinity (Ki value)CB1/CB2 Selectivity
ExampleValueValue

Ki: Inhibition constant

Potential Applications

  • Cancer Treatment: Certain thiophene derivatives are potent inhibitors of the kinase CHK1 and possess anti-proliferative (anti-cancer) activity .
  • Medicinal Chemistry: Thiophene derivatives can be used in the manufacture of medicaments for use in the production of an anti-proliferative effect .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues with Halogen-Substituted Aromatic Groups

Several analogues share the piperidine-3-carboxamide core but differ in aromatic substituents and halogen placement:

Compound Name Aromatic Substituent Halogen Position Molecular Weight (g/mol) Yield (%) Key Properties/Applications Reference
1-(3-Bromothiophene-2-carbonyl)piperidine-3-carboxamide 3-Bromothiophene-2-carbonyl Thiophene C3 328.22 (calculated) N/A Potential kinase inhibitor scaffold N/A
1-(3-Bromobenzoyl)piperidine 3-Bromobenzoyl Benzene C3 268.15 N/A Intermediate for bioactive molecules
1-(4-Bromo-2-fluorobenzyl)piperazine-sulfonyl derivative (Compound 15) 4-Bromo-2-fluorobenzyl Benzene C4 465.33 94 SuFEx reaction product
5-(1-(4-Chlorobenzyl)piperidin-3-yl)-1,3,4-oxathiazol-2-one (3c) 4-Chlorobenzyl Benzene C4 327.84 68 Cyclization product

Key Observations :

  • Electronic Effects : Bromine on thiophene (electron-rich heterocycle) enhances electrophilicity compared to benzene derivatives .
  • Synthetic Yields : Substituents influence reaction efficiency. For example, sulfonyl derivatives (e.g., Compound 15) achieve higher yields (94%) due to optimized SuFEx chemistry , while oxathiazolone cyclizations yield ~68% .

Analogues with Heterocyclic Modifications

Compounds with alternative heterocycles attached to the piperidine-3-carboxamide core:

Compound Name Heterocycle Key Functional Groups Molecular Weight (g/mol) Notable Data Reference
1-(6-Bromoisothiazolo[4,3-b]pyridin-3-yl)piperidine-3-carboxamide (10e) Isothiazolo[4,3-b]pyridine Bromine at C6 341.01 $^1$H NMR: δ 8.36 (d, J = 2.0 Hz)
(S)-Pyrrolo[2,3-d]pyrimidine derivatives () Pyrrolo[2,3-d]pyrimidine Methoxy/morpholino groups 450–500 (approx.) NMR-confirmed stereochemistry
5-(1-Benzylpiperidin-3-yl)-1,3,4-oxathiazol-2-one (3a) 1,3,4-Oxathiazol-2-one Benzyl group 290.37 Yellow oil; 68% yield

Key Observations :

  • Bioactivity Potential: Pyrrolo[2,3-d]pyrimidine derivatives () show kinase inhibition profiles, suggesting the target compound’s thiophene moiety could similarly modulate enzyme binding .
  • Spectral Data : Bromoisothiazolo derivatives (e.g., 10e) exhibit distinct $^1$H NMR shifts (δ 8.36 ppm) due to aromatic proton environments .

Analogues with Carboxamide Modifications

Variations in the carboxamide side chain and piperidine substitution:

Compound Name Carboxamide Modification Additional Groups Molecular Weight (g/mol) Biological Activity Reference
N-(2-Morpholino-2-oxoethyl)-1-(phenylsulfonyl)piperidine-3-carboxamide (6i) Morpholino-2-oxoethyl Phenylsulfonyl 380.10 Anti-hyperglycemic candidate
1-(4-Cyano-2-fluorobenzyl)piperidine-3-carboxamide (2e) 4-Cyano-2-fluorobenzyl Cyano/fluoro 275.73 Intermediate for cyclization

Key Observations :

  • Pharmacological Relevance: Morpholino derivatives (e.g., 6i) demonstrate anti-hyperglycemic activity, highlighting the role of carboxamide side chains in target engagement .
  • Synthetic Utility: Cyano/fluoro-substituted derivatives (e.g., 2e) serve as precursors for cyclization reactions .

Biological Activity

1-(3-Bromothiophene-2-carbonyl)piperidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current research findings on its biological activity, including its effects on various biological targets, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a thiophene moiety, which is known for enhancing biological activity through various mechanisms. The bromine atom at the 3-position of the thiophene ring may also influence its reactivity and interaction with biological targets.

Inhibitory Effects on Cathepsin K

Recent studies have demonstrated that derivatives of piperidine-3-carboxamide, including this compound, exhibit significant inhibitory activity against cathepsin K (Cat K), an enzyme implicated in bone resorption and osteoporosis. In vitro assays showed that this compound, along with others in its class, displayed moderate to strong inhibition of Cat K activity. For instance, the lead compound exhibited comparable anti-bone resorption activity to established inhibitors like MIV-711 .

Antiviral Activity

Research has indicated that thiophene derivatives possess antiviral properties. The mechanism involves interference with viral entry by inhibiting interactions between viral proteins and host cell receptors. Specifically, compounds containing the piperidine structure have been shown to disrupt the NPC1/EBOV-GP interaction, crucial for Ebola virus entry into cells . This suggests that this compound may hold promise as an antiviral agent.

Structure-Activity Relationships

The biological activity of this compound can be influenced by various structural modifications. For instance, modifications to the amide group and the positioning of substituents on the thiophene ring have been shown to enhance or diminish biological efficacy. Table 1 summarizes key findings regarding structural modifications and their impact on biological activity.

CompoundModificationBiological Activity
H-9Benzylamine additionStrong Cat K inhibition
H-12Oxy-piperidine groupLoss of antiviral activity
H-16Para-substituted phenylEnhanced enzyme interaction

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Anti-bone Resorption : In vitro studies using RAW264.7 cells demonstrated that compounds similar to this compound significantly reduced CTX-I concentrations, indicating their potential in treating osteoporosis .
  • Antiviral Mechanism : A detailed study explored how thiophene derivatives inhibit Ebola virus entry by blocking critical protein interactions. This was validated through enzyme-linked immunosorbent assays (ELISA) showing comparable effects to known inhibitors .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Bromothiophene-2-carbonyl)piperidine-3-carboxamide, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves coupling 3-bromothiophene-2-carbonyl chloride with piperidine-3-carboxamide derivatives. Key steps include:

  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect reactive amines during intermediate steps .
  • Coupling Reactions : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation under inert atmospheres .
  • Purification : Optimize column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate high-purity product .
    • Efficiency Tips : Monitor reaction progress via TLC or LC-MS. Use stoichiometric excess of acyl chloride (1.2–1.5 equivalents) to drive the reaction to completion.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR confirm connectivity and stereochemistry. 2D experiments (COSY, HSQC) resolve overlapping signals, particularly in the piperidine and thiophene moieties .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., ESI+ or MALDI-TOF).
  • X-ray Crystallography : Single-crystal diffraction provides absolute stereochemical confirmation if suitable crystals are obtained .
  • IR Spectroscopy : Identify carbonyl stretches (amide C=O at ~1650 cm⁻¹, thiophene carbonyl at ~1700 cm⁻¹) .

Q. What are the critical storage conditions to maintain the stability of this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Keep in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis or oxidative degradation .
  • Handling : Avoid prolonged exposure to moisture; use desiccants in storage vials. Conduct stability assays via HPLC to monitor degradation over time .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer :

  • Derivatization Strategies : Modify the bromothiophene moiety (e.g., substituent position, halogen replacement) or piperidine carboxamide group (e.g., alkylation, stereochemical inversion) .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays. Pair with cytotoxicity screens (e.g., MTT assay on cell lines).
  • Computational Modeling : Perform molecular docking (AutoDock Vina, Schrödinger) to predict binding modes and guide rational design .

Q. What methodologies are recommended for resolving contradictory data in the solubility and crystallinity profiles of this compound?

  • Methodological Answer :

  • Polymorph Screening : Test crystallization in diverse solvents (e.g., DMSO, ethanol, acetonitrile) under varying temperatures .
  • Analytical Techniques :
  • PXRD : Compare diffraction patterns to identify polymorphic forms.
  • DSC/TGA : Assess thermal stability and phase transitions.
  • Solubility Studies : Use shake-flask methods with HPLC quantification in buffers (pH 1–10) to map pH-dependent solubility .

Q. How should researchers approach the absence of ecotoxicological data for this compound in environmental risk assessments?

  • Methodological Answer :

  • Predictive Models : Apply QSAR (Quantitative Structure-Activity Relationship) tools like ECOSAR to estimate acute/chronic toxicity .
  • Experimental Testing :
  • Aquatic Toxicity : Perform OECD 201/202 tests on Daphnia magna or algae.
  • Biodegradation : Use OECD 301B (Ready Biodegradability) assays to evaluate persistence .
  • Ecotoxicogenomics : Profile gene expression in model organisms (e.g., zebrafish embryos) exposed to sublethal doses .

Data Contradiction Analysis

  • Example Scenario : Discrepancies in reported NMR chemical shifts may arise from solvent effects, impurities, or tautomerism.
    • Resolution : Standardize solvent systems (e.g., DMSO-d6 vs. CDCl3) and purity thresholds (>95% by HPLC). Use spiking experiments with authentic standards to confirm assignments .

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